

DL-Dipalmitoylphosphatidylcholine structure and chemical formula.

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Compound of Interest

Compound Name: **DL-Dipalmitoylphosphatidylcholine**

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An In-depth Technical Guide to **DL-Dipalmitoylphosphatidylcholine** (DPPC)

Introduction

DL-Dipalmitoylphosphatidylcholine (DPPC) is a saturated phospholipid and a key lecithin.^[1] ^[2] Its structure is characterized by a hydrophilic phosphatidylcholine head group and two hydrophobic tails derived from C16 palmitic acid.^[1] This amphipathic nature allows DPPC to readily form structures such as micelles, monolayers, bilayers, and liposomes when in contact with polar solvents.^[1] It is a white powder in its solid form.^[2]^[3]

DPPC is a critical component of biological systems and pharmaceutical formulations. It is the primary constituent of pulmonary surfactant, where it plays a vital role in reducing surface tension in the alveoli, preventing their collapse during exhalation.^[1]^[2] In the realm of drug development, DPPC is extensively used to create liposomes, which serve as effective drug delivery systems.^[1]^[4] Its biocompatibility and biodegradability make it a safe and valuable excipient for various pharmaceutical applications, including pulmonary drug delivery.^[5]

Chemical Structure and Formula

DPPC, also known by its IUPAC name 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, consists of a glycerol backbone esterified with two palmitic acid chains at the sn-1 and sn-2 positions and a phosphocholine moiety at the sn-3 position.^[2]^[6]

Chemical Formula: C₄₀H₈₀NO₈P^[1]^[2]^[7]

Physicochemical Properties

The physicochemical properties of DPPC are fundamental to its function in both biological and pharmaceutical contexts. A key characteristic is its melting point of approximately 41.3 °C.[1][2] At physiological temperature (37 °C), DPPC is in a solid or gel phase, which is crucial for its function in pulmonary surfactant.[1]

Quantitative Data Summary

Property	Value	Source
Molecular Weight	734.053 g·mol ⁻¹	[1]
IUPAC Name	1,2-Dipalmitoylphosphatidylcholine	[1]
Synonyms	DL-Dipalmitoyllecithin, DPPC (phosphatide)	[3]
CAS Number	63-89-8	[1]
PubChem CID	452110	[1]
Melting Point (T _m)	~41.3 °C	[1][2]
Critical Micelle Concentration (CMC)	4.6 ± 0.5 × 10 ⁻¹⁰ M	[1]
Polar Surface Area	121 Å ²	[6]
Solvent Accessible Surface Area	1403.77 Å ²	[6]

Experimental Protocols

Preparation of DPPC Liposomes by Probe-Tip Sonication

This protocol outlines a general method for preparing DPPC liposomes, optimized for a 25 mg scale.[8][9]

Materials:

- 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) powder[9]
- Buffer (e.g., HEPES pH 7.4, 100 mM NaCl)[10]
- Probe-tip sonicator[8]
- Benchtop microcentrifuge[8]

Procedure:

- Allow the DPPC powder to reach room temperature before weighing.[8][9]
- Weigh 25 mg of DPPC and place it in a suitable tube.
- Add the appropriate volume of buffer to achieve the desired concentration (e.g., for 25.0 mg/mL).[10]
- Vortex the mixture to hydrate the lipid powder.[8]
- To create a more homogeneous suspension, sonicate the mixture using a probe-tip sonicator set to a 20% duty cycle.[8] The sonication should consist of a 2-second pulse followed by a 2-second rest period, for a total sonication time of 2 minutes.[8]
- Repeat the sonication cycle three more times for a total of four cycles (total sonication time of 8 minutes).[8][9] It is important to monitor the sample temperature to avoid excessive heating.[8][9]
- After sonication, centrifuge the sample at 10,000 x g for 3 minutes to pellet any residual titanium particles from the sonicator probe and unreconstituted lipids.[8][9]
- Carefully transfer the supernatant containing the liposomes to a clean tube.[8][9]
- The liposomes can be stored at 4 °C for up to 24 hours.[8] An additional centrifugation step is recommended for stored samples to remove any precipitated lipid.[8][9]

Preparation of DPPC Liposomes by Thin-Film Hydration

This method is widely used for preparing multilamellar vesicles (MLVs).[11]

Materials:

- DPPC[11]
- Methanol:Chloroform mixture (3:7, v/v)[11]
- Rotary vacuum evaporator[11]
- Hydration buffer[11]

Procedure:

- Dissolve 2–20 mg of DPPC in 2–4 mL of the methanol:chloroform mixture in a round-bottom flask.[11]
- Evaporate the solvent using a rotary vacuum evaporator at 200–300 mbar while heating in a water bath at 35–45 °C.[11]
- Continue evaporation until a thin lipid film is formed on the wall of the flask.[11]
- Dry the film further under a high vacuum (5–10 mbar) for at least 4 hours or overnight to remove any residual solvent.[11]
- Preheat the lipid film and the hydration buffer to a temperature above the phase transition temperature (T_m) of DPPC (~41°C).[11]
- Add the preheated buffer to the flask to yield the desired liposome concentration (e.g., 0.5–10 mg/mL).[11]
- Hydrate the film by agitation, which results in the formation of MLVs.[11]
- For the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be further processed by sonication or extrusion, respectively.[11]

Analysis of DPPC by High-Performance Liquid Chromatography (HPLC)

This method is used for the determination of DPPC in biological samples like amniotic fluid.[12]

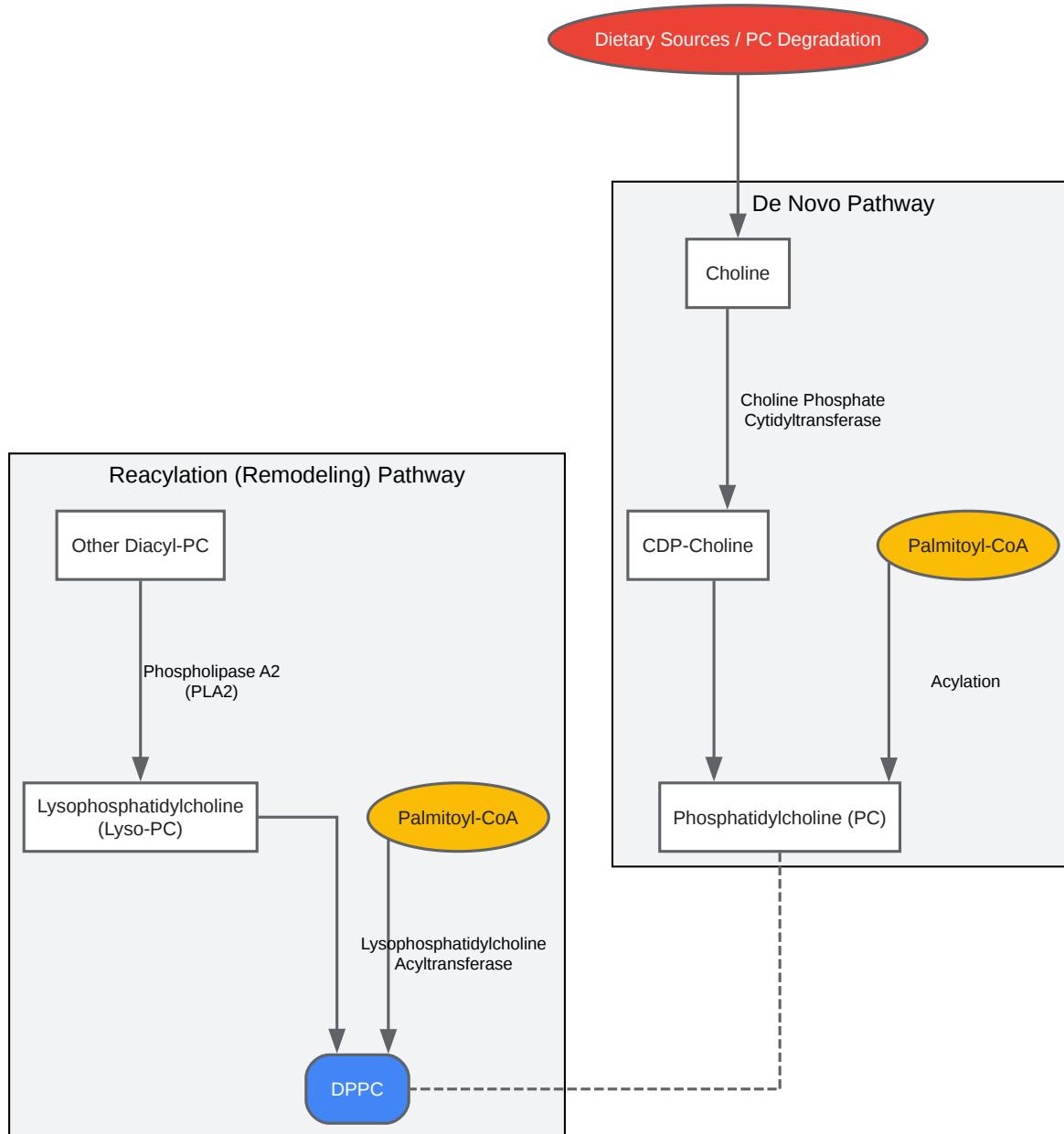
Procedure:

- Take a 50 μ L aliquot of the amniotic fluid sample.[12]
- Hydrolyze the sample with phospholipase C from *Bacillus cereus*.[12] This enzyme specifically cleaves the phosphocholine headgroup, leaving the dipalmitoylglycerol.
- Analyze the resulting dipalmitoylglycerol using HPLC.[12]
- The analysis time is approximately 10 minutes.[12] This method demonstrates good precision, with run-to-run and day-to-day variations of 4.2% and 6.1%, respectively.[12]

Visualizations

DPPC Biosynthesis Pathways

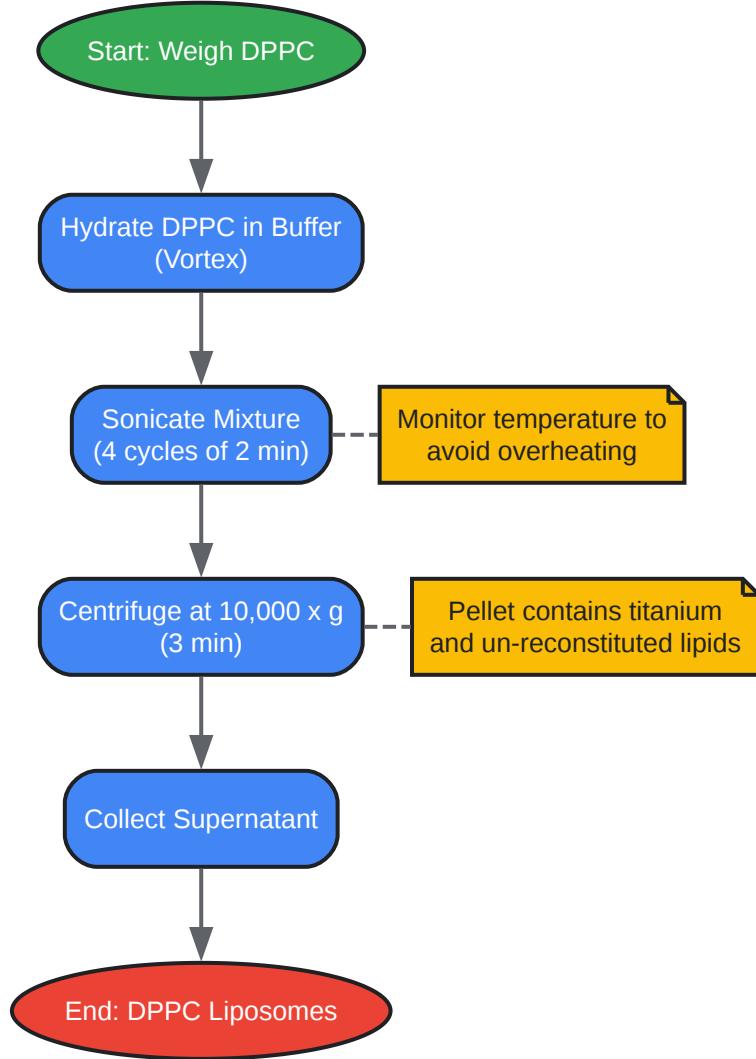
The synthesis of DPPC in the body, particularly in type II pneumocytes for pulmonary surfactant, occurs via two primary pathways: the de novo pathway and the reacylation (remodeling) pathway.[1][13]

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Caption: Biosynthesis of DPPC via De Novo and Reacylation Pathways.

Experimental Workflow for DPPC Liposome Preparation

The following diagram illustrates the key steps in preparing DPPC liposomes using the probe-tip sonication method.

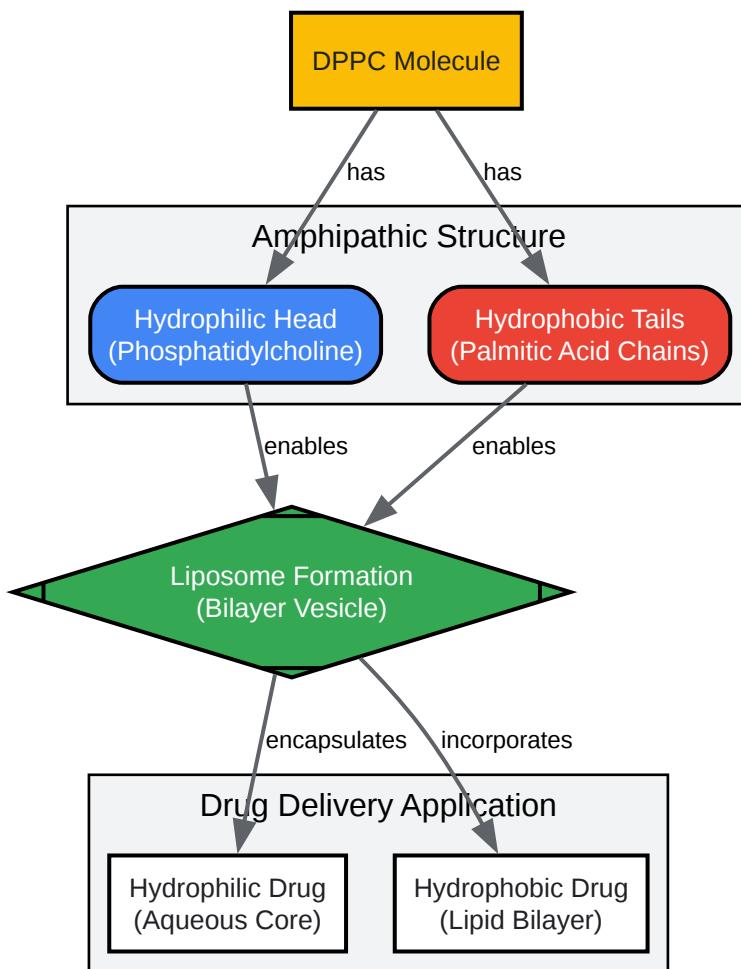


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Caption: Workflow for DPPC Liposome Preparation by Sonication.

Logical Relationship of DPPC in Drug Delivery

DPPC's amphipathic structure is the foundation of its utility in forming liposomes for drug delivery.



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Caption: Role of DPPC's Amphipathic Nature in Liposomal Drug Delivery.

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